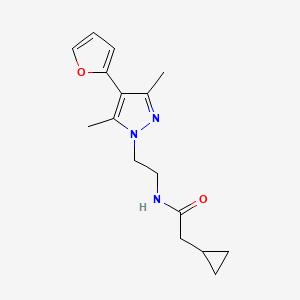![molecular formula C12H13N3O2 B2505752 3-[(1-フェニル-1H-1,2,4-トリアゾール-3-イル)オキシ]-2-ブタノン CAS No. 320416-25-9](/img/structure/B2505752.png)
3-[(1-フェニル-1H-1,2,4-トリアゾール-3-イル)オキシ]-2-ブタノン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(1-phenyl-1H-1,2,4-triazol-3-yl)oxy]-2-butanone is a chemical compound that features a triazole ring, which is known for its diverse biological activities The triazole ring is a five-membered ring containing three nitrogen atoms, and it is often found in compounds with significant pharmacological properties
科学的研究の応用
3-[(1-phenyl-1H-1,2,4-triazol-3-yl)oxy]-2-butanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Industry: The compound can be used in the development of new materials with specific properties.
作用機序
Target of Action
1,2,4-Triazole derivatives have been found to exhibit a wide range of biological activities, including anticancer . The specific targets can vary depending on the exact structure of the compound. For instance, some 1,2,4-triazole derivatives have been found to inhibit the aromatase enzyme .
Mode of Action
The nitrogen atoms in the 1,2,4-triazole ring can form hydrogen bonds with different targets, which can lead to various biological effects . The exact mode of action would depend on the specific targets of the compound.
Biochemical Pathways
The affected pathways would depend on the specific targets of the compound. For instance, if the compound targets the aromatase enzyme, it could affect the synthesis of estrogens .
Pharmacokinetics
The pharmacokinetic properties of 1,2,4-triazole derivatives can vary widely depending on their exact structure. Some general properties of this class of compounds include the ability to form hydrogen bonds with different targets, which can improve their pharmacokinetics .
Result of Action
The result of the compound’s action would depend on its specific targets and mode of action. For instance, if the compound has anticancer activity, it might inhibit the proliferation of cancer cells .
生化学分析
Biochemical Properties
The 1,2,4-triazoles are capable of forming hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds . The 3-[(1-phenyl-1H-1,2,4-triazol-3-yl)oxy]-2-butanone may interact with various enzymes, proteins, and other biomolecules in biochemical reactions
Cellular Effects
Similar 1,2,4-triazole derivatives have shown promising cytotoxic activity against various cancer cell lines . These compounds may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Molecular docking studies of similar compounds suggest that they could be potent inhibitors for certain enzymes and viruses . These compounds may exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Similar 1,2,4-triazole derivatives have shown promising cytotoxic activity in vitro
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(1-phenyl-1H-1,2,4-triazol-3-yl)oxy]-2-butanone typically involves the reaction of a phenyl-substituted triazole with a butanone derivative. One common method involves the nucleophilic addition of a phenylhydrazine derivative to a butanone precursor, followed by cyclization to form the triazole ring . The reaction is usually carried out in the presence of a suitable catalyst, such as acetic acid, under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity .
化学反応の分析
Types of Reactions
3-[(1-phenyl-1H-1,2,4-triazol-3-yl)oxy]-2-butanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The triazole ring can participate in substitution reactions, where one of the nitrogen atoms is replaced by another substituent.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in various substituted triazole derivatives .
類似化合物との比較
Similar Compounds
1-phenyl-1H-1,2,4-triazole: A simpler triazole derivative with similar biological activities.
4-phenyl-1H-1,2,3-triazole: Another triazole compound with comparable properties.
Uniqueness
3-[(1-phenyl-1H-1,2,4-triazol-3-yl)oxy]-2-butanone is unique due to the presence of the butanone moiety, which can influence its reactivity and biological activity. This structural feature distinguishes it from other triazole derivatives and can lead to different pharmacological profiles .
特性
IUPAC Name |
3-[(1-phenyl-1,2,4-triazol-3-yl)oxy]butan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2/c1-9(16)10(2)17-12-13-8-15(14-12)11-6-4-3-5-7-11/h3-8,10H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSABQBGTWDOGDY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C)OC1=NN(C=N1)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
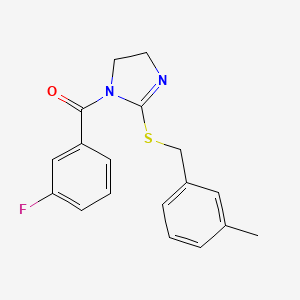
![3-(1H-indol-3-yl)-2-{[(4-methoxyphenyl)methyl]amino}propan-1-ol](/img/structure/B2505670.png)
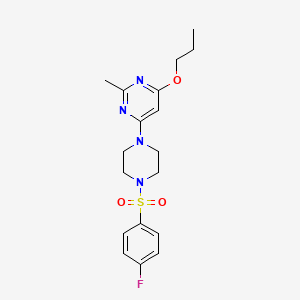

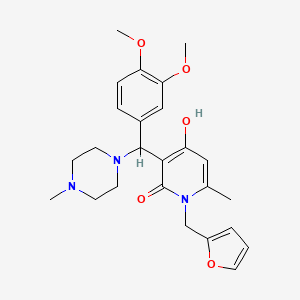
![1-[5-fluoro-6-(4-fluorophenyl)pyrimidin-4-yl]-N-methyl-N-[(oxan-4-yl)methyl]azetidin-3-amine](/img/structure/B2505677.png)
![N-Butyl-2-(pyridin-3-YL)-[1,2,4]triazolo[1,5-C]quinazolin-5-amine](/img/structure/B2505678.png)
![3-[1-(1,1-Dioxido-1,2-benzisothiazol-3-yl)hydrazino]propanenitrile](/img/structure/B2505681.png)
![(Z)-ethyl 2-(2-((4-(piperidin-1-ylsulfonyl)benzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2505682.png)
![4-{1-[2-(Benzylsulfanyl)acetyl]azetidin-3-yl}piperazin-2-one](/img/structure/B2505686.png)
![2-{[2-(4-Fluorophenyl)-7-methyl-5H-chromeno[2,3-D]pyrimidin-4-YL]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B2505688.png)
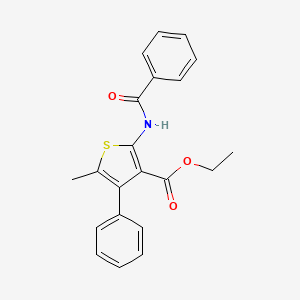
![N'-[(2H-1,3-benzodioxol-5-yl)methyl]-N-[2-(4-methylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]ethanediamide](/img/structure/B2505690.png)
